1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate 1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2022370-40-5
VCID: VC4197874
InChI: InChI=1S/C16H25NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h1H,7-12H2,2-5H3
SMILES: CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C
Molecular Formula: C16H25NO4
Molecular Weight: 295.379

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate

CAS No.: 2022370-40-5

Cat. No.: VC4197874

Molecular Formula: C16H25NO4

Molecular Weight: 295.379

* For research use only. Not for human or veterinary use.

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate - 2022370-40-5

Specification

CAS No. 2022370-40-5
Molecular Formula C16H25NO4
Molecular Weight 295.379
IUPAC Name 1-O-tert-butyl 4-O-ethyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C16H25NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h1H,7-12H2,2-5H3
Standard InChI Key QJYHJRUANMHGCG-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C

Introduction

Structural and Chemical Properties

Molecular Identity and Configuration

The molecular formula of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is C16H25NO4\text{C}_{16}\text{H}_{25}\text{NO}_{4}, with a molecular weight of 295.37 g/mol . The piperidine ring adopts a chair conformation, with the tert-butyl and ethyl carboxylate groups occupying axial and equatorial positions, respectively, to minimize steric hindrance. The propargyl group (CH2CCH\text{CH}_2\text{C}\equiv\text{CH}) at position 4 introduces rigidity and enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2022370-40-5
IUPAC Nametert-Butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
Molecular FormulaC16H25NO4\text{C}_{16}\text{H}_{25}\text{NO}_{4}
Molecular Weight295.37 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC#C)C(=O)OCC

Synthetic Routes and Reactivity

The synthesis of this compound typically involves multi-step protection-deprotection strategies. A common approach begins with ethyl piperidine-4-carboxylate, which undergoes Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in ethyl acetate . Subsequent propargylation at position 4 is achieved via alkylation with propargyl bromide under basic conditions. The ethyl carboxylate group is introduced through esterification or transesterification reactions, ensuring regioselectivity at position 4 .

Critical Reaction Steps:

  • Boc Protection:

    Ethyl piperidine-4-carboxylate+(Boc)2OEtOAc, 0–5°CEthyl N-Boc-piperidine-4-carboxylate\text{Ethyl piperidine-4-carboxylate} + (\text{Boc})_2\text{O} \xrightarrow{\text{EtOAc, 0–5°C}} \text{Ethyl N-Boc-piperidine-4-carboxylate}
  • Propargylation:

    Ethyl N-Boc-piperidine-4-carboxylate+Propargyl bromideNaH, DMF1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate\text{Ethyl N-Boc-piperidine-4-carboxylate} + \text{Propargyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate}

The tert-butyl group enhances solubility in organic solvents, while the propargyl moiety facilitates further functionalization, as demonstrated in the synthesis of MenA inhibitors for tuberculosis therapy .

Applications in Medicinal Chemistry

Role in Tuberculosis Drug Development

Recent studies highlight the utility of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . MenA inhibition disrupts the electron transport chain, impairing ATP synthesis and bacterial survival under hypoxic conditions. Structural analogs of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate have shown promising activity, with IC50_{50} values ranging from 13–22 μM against MenA and minimum inhibitory concentrations (MIC) of 8–10 μM against M. tuberculosis .

Table 2: Biological Activity of Selected Analogs

CompoundMenA IC50_{50} (μM)M. tuberculosis MIC (μM)
Analog A (R = propargyl)138
Analog B (R = tosyl)2210

Pharmacokinetic Optimization

Modifications at the propargyl and carboxylate positions improve drug disposition properties. For instance, replacing the ethyl group with a methyl sulfonyl moiety enhances metabolic stability, as evidenced by a 2.5-fold increase in half-life (t1/2t_{1/2}) in murine models . Additionally, the propargyl group’s click chemistry compatibility enables the attachment of targeting ligands, such as folate or biotin, for site-specific drug delivery .

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